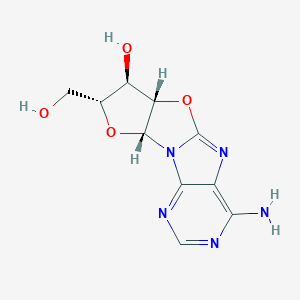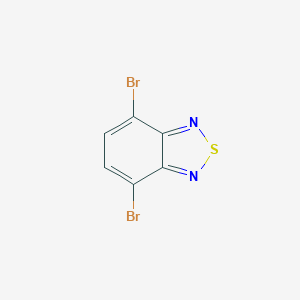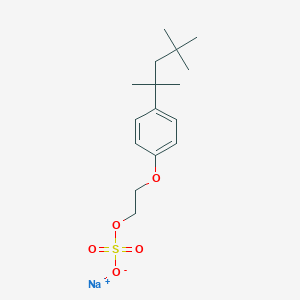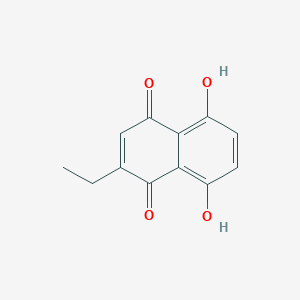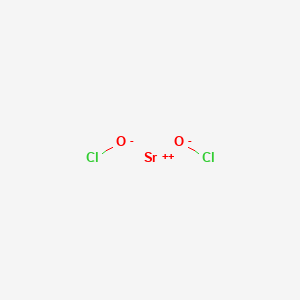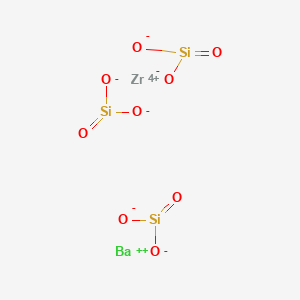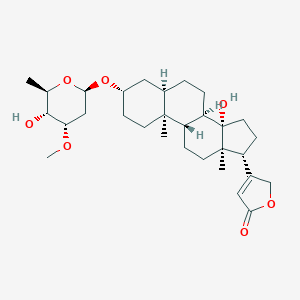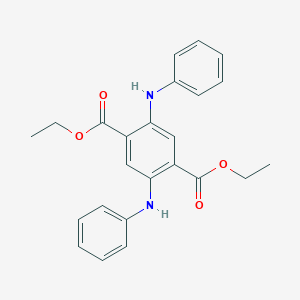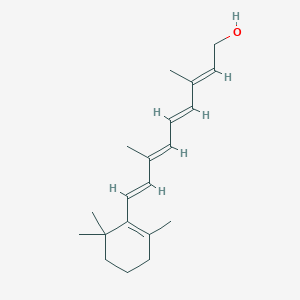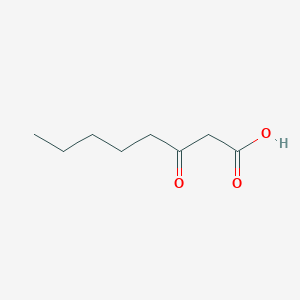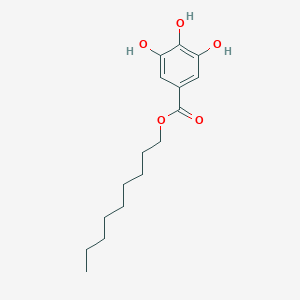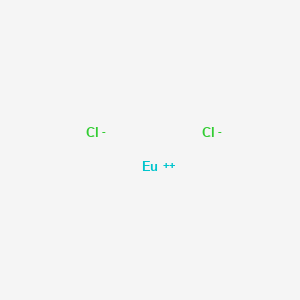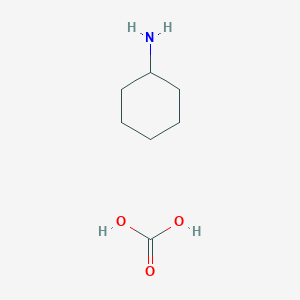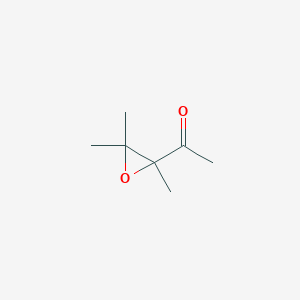
1-(Trimethyloxiranyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethyloxiranyl)ethanone, also known as TMOE, is a chemical compound that has been synthesized and studied for its potential applications in various fields of science. The compound has a unique structure that makes it interesting for researchers to explore its properties and potential uses.
Mecanismo De Acción
The mechanism of action of 1-(Trimethyloxiranyl)ethanone is not fully understood. However, it is believed that 1-(Trimethyloxiranyl)ethanone works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties that may help to protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(Trimethyloxiranyl)ethanone has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(Trimethyloxiranyl)ethanone has been shown to have anti-inflammatory properties and may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(Trimethyloxiranyl)ethanone is its unique structure, which makes it interesting for researchers to study. It is also relatively easy to synthesize, which makes it accessible for researchers to use in their experiments. However, one of the limitations of 1-(Trimethyloxiranyl)ethanone is its potential toxicity. It is important for researchers to use caution when handling 1-(Trimethyloxiranyl)ethanone and to take appropriate safety precautions.
Direcciones Futuras
There are many future directions for research on 1-(Trimethyloxiranyl)ethanone. One area of research is in the development of new drugs that are based on the structure of 1-(Trimethyloxiranyl)ethanone. Another area of research is in the study of the mechanism of action of 1-(Trimethyloxiranyl)ethanone. Further studies are needed to fully understand how 1-(Trimethyloxiranyl)ethanone works and how it can be used to treat various diseases. Additionally, studies are needed to determine the safety and toxicity of 1-(Trimethyloxiranyl)ethanone and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(Trimethyloxiranyl)ethanone involves the reaction of ethyl oxirane-2-carboxylate with trimethylsilyl chloride in the presence of a base. The reaction takes place at room temperature and yields 1-(Trimethyloxiranyl)ethanone as a colorless liquid. The purity of the final product can be confirmed using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(Trimethyloxiranyl)ethanone has been studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. 1-(Trimethyloxiranyl)ethanone has been shown to have antitumor activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
15120-99-7 |
|---|---|
Nombre del producto |
1-(Trimethyloxiranyl)ethanone |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
Clave InChI |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
SMILES canónico |
CC(=O)C1(C(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



